4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
Brand Name: Vulcanchem
CAS No.: 1032943-41-1
VCID: VC2928071
InChI: InChI=1S/C7H6BrN3/c1-11-7-4-9-3-6(8)5(7)2-10-11/h2-4H,1H3
SMILES: CN1C2=CN=CC(=C2C=N1)Br
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol

4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

CAS No.: 1032943-41-1

Cat. No.: VC2928071

Molecular Formula: C7H6BrN3

Molecular Weight: 212.05 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine - 1032943-41-1

Specification

CAS No. 1032943-41-1
Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
IUPAC Name 4-bromo-1-methylpyrazolo[3,4-c]pyridine
Standard InChI InChI=1S/C7H6BrN3/c1-11-7-4-9-3-6(8)5(7)2-10-11/h2-4H,1H3
Standard InChI Key JKJHQTNGESACSE-UHFFFAOYSA-N
SMILES CN1C2=CN=CC(=C2C=N1)Br
Canonical SMILES CN1C2=CN=CC(=C2C=N1)Br

Introduction

Chemical Structure and Identification

4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C7H6BrN3 . This compound belongs to the pyrazolo[3,4-c]pyridine family, characterized by a fused ring system comprising a pyrazole and a pyridine ring. The structure features a bromine atom at the 4-position and a methyl group attached to the N-1 position of the pyrazole ring . The structural characteristics of this compound make it particularly valuable in various chemical and pharmaceutical applications, especially in fragment-based drug discovery where such heterocyclic scaffolds serve as starting points for developing biologically active molecules .

Structural Identifiers

The compound can be identified through various systematic chemical notations and registry numbers that facilitate its precise identification in chemical databases and literature.

Identifier TypeValue
CAS Number1032943-41-1
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
SMILESCN1C2=CN=CC(=C2C=N1)Br
InChIInChI=1S/C7H6BrN3/c1-11-7-4-9-3-6(8)5(7)2-10-11/h2-4H,1H3
InChIKeyJKJHQTNGESACSE-UHFFFAOYSA-N
MDL NumberMFCD16250453

The compound is also known by the synonym 4-bromo-1-methylpyrazolo[3,4-c]pyridine . These identifiers collectively ensure the unambiguous identification of this specific chemical entity among millions of documented chemical compounds.

Physical and Chemical Properties

The physical and chemical properties of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine determine its behavior in various environments and its potential for chemical transformations and biological interactions.

Physical Properties

While comprehensive experimental data on physical properties is limited in the available sources, some properties can be inferred from similar compounds and theoretical calculations.

PropertyValueNotes
Physical StateSolidAt room temperature
Molecular Weight212.05 g/molCalculated from molecular formula
Predicted Collision Cross Section [M+H]+138.5 ŲMass spectrometry parameter
Predicted Collision Cross Section [M+Na]+143.8 ŲMass spectrometry parameter
Predicted Collision Cross Section [M+NH4]+143.6 ŲMass spectrometry parameter
Predicted Collision Cross Section [M+K]+144.6 ŲMass spectrometry parameter
Predicted Collision Cross Section [M-H]-138.3 ŲMass spectrometry parameter

The collision cross-section data is particularly valuable for mass spectrometry-based analyses and identification of this compound in complex mixtures or during metabolite studies .

Chemical Reactivity

The reactivity of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine is influenced by its structural features, particularly the bromine at position 4, which serves as a reactive site for various chemical transformations. The pyrazolo[3,4-c]pyridine scaffold itself offers multiple possible functionalization sites, making it valuable in medicinal chemistry for creating diverse chemical libraries .

Synthesis and Functionalization

The synthesis of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine and related compounds typically involves several key steps that allow for the construction of the core heterocyclic framework and subsequent functionalization.

Core Structure Synthesis

Based on related compounds, the synthesis of the pyrazolo[3,4-c]pyridine scaffold often involves cyclization reactions. For 5-halo-pyrazolo[3,4-c]pyridines, which share structural similarities with our target compound, the synthetic approach typically involves:

  • Reaction with sodium nitrite and acetic anhydride in dichloroethane

  • Subsequent treatment with sodium methoxide in methanol

This general approach can be adapted for the synthesis of various substituted pyrazolo[3,4-c]pyridines including the 4-bromo derivative.

Vectorial Functionalization

The pyrazolo[3,4-c]pyridine scaffold offers several positions for selective functionalization, which is crucial for structure-activity relationship studies in drug discovery. Key functionalization positions include:

  • N-1 and N-2 positions: Accessed through protection-group and N-alkylation reactions

  • C-3 position: Functionalized through borylation followed by Suzuki-Miyaura cross-coupling

  • C-5 position: Modified via Pd-catalyzed Buchwald-Hartwig amination

  • C-7 position: Selectively metalated using TMPMgCl·LiCl

These diverse functionalization options make 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine and related compounds versatile building blocks for medicinal chemistry.

Applications in Drug Discovery

The 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine scaffold has significant potential in pharmaceutical research and drug discovery due to its structural characteristics and reactivity profile.

Fragment-Based Drug Discovery

Heterocyclic compounds like 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine are cornerstones of fragment-based drug discovery (FBDD) due to their prevalence in biologically active compounds . The pyrazolo[3,4-c]pyridine core represents a valuable fragment that can be elaborated to target specific protein binding sites through the various functionalization vectors described earlier.

The ability to selectively functionalize multiple positions makes this scaffold particularly valuable for creating focused libraries of compounds that can be screened for biological activity. The bromine at position 4 serves as a key synthetic handle for further elaboration through various cross-coupling reactions .

Structure-Activity Relationship Studies

The systematic modification of the pyrazolo[3,4-c]pyridine scaffold at different positions allows for detailed structure-activity relationship (SAR) studies. By changing substituents at the various positions and evaluating the resulting compounds for biological activity, researchers can identify the structural features that contribute to desired pharmacological properties.

Hazard TypeIdentifierDescription
GHS SymbolGHS07Warning
Signal WordWarning
Hazard StatementsH302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

These hazard statements indicate that the compound should be handled with appropriate precautions to prevent ingestion, skin contact, eye contact, and inhalation .

Precautionary StatementIdentifierDescription
PreventionP264Wash hands thoroughly after handling
P270Do not eat, drink or smoke when using this product
P280Wear protective gloves/protective clothing/eye protection/face protection
ResponseP301+P312IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell
P302+P352IF ON SKIN: Wash with plenty of water
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P330Rinse mouth
P332+P313If skin irritation occurs: Get medical advice/attention
P337+P313If eye irritation persists: Get medical advice/attention
P362Take off contaminated clothing
DisposalP501Dispose of contents/container according to local regulations

These precautionary measures are essential for safe handling of the compound in laboratory settings .

Analytical Characterization

Analytical data is crucial for the identification and purity assessment of chemical compounds. For 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine, several analytical techniques provide valuable characterization data.

Mass Spectrometry

Mass spectrometry is a key technique for the identification and structural confirmation of this compound. The predicted collision cross-section values for various adducts provide reference data for analytical characterization using ion mobility spectrometry coupled with mass spectrometry .

Adductm/zPredicted CCS (Ų)
[M+H]+211.98178138.5
[M+Na]+233.96372143.8
[M+NH4]+229.00832143.6
[M+K]+249.93766144.6
[M-H]-209.96722138.3
[M+Na-2H]-231.94917142.5
[M]+210.97395138.0
[M]-210.97505138.0

These values are particularly useful for analytical scientists working on the identification and quantification of this compound in complex mixtures or biological samples .

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